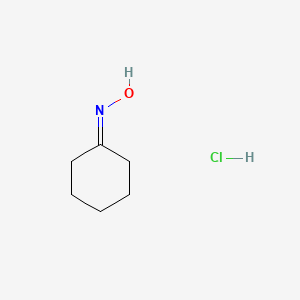

Cyclohexanone, oxime, hydrochloride

Description

Significance as a Key Intermediate in Industrial Organic Synthesis

The primary and most commercially significant application of cyclohexanone (B45756) oxime is as an intermediate in the production of ε-caprolactam. wikipedia.orgyoutube.com This transformation is achieved through the Beckmann rearrangement, a classic organic reaction. wikipedia.org ε-caprolactam is the monomer used in the synthesis of Nylon 6, a widely used polymer with extensive applications in fibers for clothing, carpets, home furnishings, and tire cording, as well as in plastics. wikipedia.orgchemicalbook.com The vast annual production of caprolactam underscores the industrial importance of its precursor, cyclohexanone oxime. chemicalbook.com

Beyond its role in nylon production, cyclohexanone oxime and its derivatives are subjects of ongoing research for other potential applications. For instance, it is used as a cathodic inhibitor to prevent the corrosion of aluminum in hydrochloric acid. chemicalbook.com

Evolution of Research Methodologies in its Production and Transformation

The traditional and still widely practiced industrial method for producing cyclohexanone oxime involves the condensation reaction of cyclohexanone with a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate. wikipedia.orgchemicalbook.comprepchem.com This process generates the oxime and water. wikipedia.org An alternative industrial route involves the reaction of cyclohexane (B81311) with nitrosyl chloride, a free-radical reaction. This method is considered advantageous as cyclohexane is a cheaper starting material than cyclohexanone. wikipedia.orggoogle.com

In recent years, research has focused on developing more sustainable and efficient methods for cyclohexanone oxime synthesis. These efforts aim to overcome the limitations of conventional processes, which often require harsh reaction conditions. acs.org

One area of innovation is the direct synthesis of cyclohexanone oxime from cyclohexane. A study published in 2020 described a cascade reaction for the oxidation-oximization of cyclohexane using ammonium (B1175870) acetate (B1210297). nih.gov This method, utilizing a Ni-containing hollow titanium silicalite catalyst, offers a more direct route to the desired product and can use various nitrogen sources, including ammonia (B1221849). nih.gov

Another promising development is the use of electrochemical methods. Researchers have developed a one-pot electrosynthesis of cyclohexanone oxime from cyclohexanone and nitrite (B80452) under ambient conditions. researchgate.net This approach avoids the need for high temperatures and toxic reagents associated with traditional methods. researchgate.net A related electrochemical strategy involves the reduction of nitrate (B79036) on a Zn-Cu alloy catalyst to generate a hydroxylamine intermediate, which then reacts with cyclohexanone to form the oxime. acs.org

The transformation of cyclohexanone oxime itself has also been a subject of study. The Beckmann rearrangement, typically catalyzed by strong acids like sulfuric acid, is being explored with solid acid catalysts in industrial settings to simplify the process and reduce waste. wikipedia.org

The table below summarizes some of the key production methods for cyclohexanone oxime, highlighting the evolution from traditional to more modern, sustainable approaches.

| Production Method | Starting Materials | Key Features | Citation |

| Condensation Reaction | Cyclohexanone, Hydroxylamine Hydrochloride/Sulfate | Traditional, widely used industrial method. | wikipedia.orgchemicalbook.com |

| Photonitrosation/Nitrosation | Cyclohexane, Nitrosyl Chloride | Utilizes a cheaper starting material (cyclohexane). | wikipedia.orggoogle.com |

| Ammoximation | Cyclohexanone, Hydrogen Peroxide, Ammonia | Catalyzed by titanosilicate catalysts. | google.com |

| Oxidation-Oximization Cascade | Cyclohexane, Ammonium Acetate | Direct, one-step method from cyclohexane. | nih.gov |

| Electrochemical Synthesis | Cyclohexanone, Nitrite/Nitrate | Occurs under ambient conditions, more sustainable. | acs.orgresearchgate.net |

Properties

CAS No. |

872-86-6 |

|---|---|

Molecular Formula |

C6H12ClNO |

Molecular Weight |

149.62 g/mol |

IUPAC Name |

N-cyclohexylidenehydroxylamine;hydrochloride |

InChI |

InChI=1S/C6H11NO.ClH/c8-7-6-4-2-1-3-5-6;/h8H,1-5H2;1H |

InChI Key |

WVQMNVHWDSLKKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NO)CC1.Cl |

Origin of Product |

United States |

Mechanistic Studies of Transformations Involving Cyclohexanone Oxime Hydrochloride

The Beckmann Rearrangement to ε-Caprolactam

The archetypal Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide. masterorganicchemistry.comnih.gov In the case of cyclohexanone (B45756) oxime, the seven-membered cyclic amide, ε-caprolactam, is formed. The reaction is typically carried out in the presence of strong acids such as sulfuric acid or oleum. ucm.eswikipedia.org

Detailed Investigation of Reaction Mechanisms: Ionic vs. Concerted Pathways

The mechanism of the Beckmann rearrangement has been a subject of considerable debate, with evidence supporting both ionic and concerted pathways.

The ionic pathway postulates the formation of a discrete intermediate, an iminyl carbonium ion (also referred to as a nitrilium ion), following the departure of the hydroxyl group from the protonated oxime. rsc.orgyoutube.com This electrophilic species is then attacked by a nucleophile, typically water, leading to the formation of the amide after tautomerization. masterorganicchemistry.comyoutube.com Computational studies on the rearrangement of acetone (B3395972) oxime in a Beckmann solution (acetic acid, hydrochloric acid, and acetic anhydride) support the formation of an iminium ion intermediate. wikipedia.org

Conversely, the concerted pathway suggests that the migration of the alkyl group anti-periplanar to the leaving group occurs simultaneously with the cleavage of the N-O bond. organic-chemistry.org This avoids the formation of a high-energy, unstable nitrene intermediate. For cyclohexanone oxime, a concerted mechanism is proposed where the relief of ring strain facilitates a single-step transformation to the protonated caprolactam without the formation of an intermediate π- or σ-complex. wikipedia.org First-principles molecular dynamics simulations of the Beckmann rearrangement of cyclohexanone oxime in supercritical water also point towards a concerted mechanism, driven by the unique hydrogen-bonding network of the solvent. acs.org

The actual operative mechanism can be influenced by several factors, including the substrate, the nature of the acid catalyst, and the reaction medium.

Characterization of Key Intermediates and Transition States

Understanding the intermediates and transition states is crucial for elucidating the reaction mechanism.

In the ionic pathway, the protonated oxime undergoes heterolytic cleavage of the N-O bond to form an iminyl carbonium ion. This intermediate is a powerful electrophile. The nitrogen atom in this species is sp-hybridized, and the positive charge is shared between the nitrogen and the carbon atom. The subsequent attack of water on the carbon atom of the nitrilium ion is a key step in the formation of the amide. youtube.com

A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation. This pathway becomes significant when the group alpha to the oxime can stabilize a carbocation. wikipedia.org In this process, the C-C bond alpha to the oxime cleaves, leading to the formation of a nitrile and a carbocation. While relevant for certain oximes, this is generally a minor pathway in the rearrangement of cyclohexanone oxime to ε-caprolactam under typical industrial conditions.

Influence of Acidic Media on Rearrangement Kinetics and Product Distribution

The nature and concentration of the acidic medium play a critical role in the Beckmann rearrangement.

Strong acids are essential to protonate the hydroxyl group of the oxime, transforming it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org The rate of the rearrangement is directly influenced by the acidity of the medium. rsc.org Studies have shown that the reaction proceeds efficiently in strong acids like sulfuric acid and polyphosphoric acid. masterorganicchemistry.comwikipedia.org In fact, the use of sulfuric acid is common in the commercial production of ε-caprolactam. wikipedia.org

The choice of acid can also affect the product distribution. While strong Brønsted acids are effective, the use of Lewis acids in combination with other reagents has also been explored. nih.gov The use of milder acids, such as trifluoroacetic acid, in non-aqueous solvents has been shown to give high yields of ε-caprolactam, potentially offering a more environmentally benign approach. unive.itresearchgate.net The efficiency of the rearrangement is directly related to the amount of acid loaded on solid catalysts, indicating the importance of acid strength and availability. researchgate.net

| Acidic Medium | Effect on Rearrangement | Reference |

| Sulfuric Acid | Commonly used in industrial production, promotes high conversion. | wikipedia.org |

| Polyphosphoric Acid | Effective catalyst for the rearrangement. | masterorganicchemistry.com |

| Trifluoroacetic Acid | Allows for high yields in non-aqueous solvents under milder conditions. | unive.itresearchgate.net |

| Solid Acid Catalysts | Activity is directly related to the amount and strength of the acid sites. | researchgate.net |

| Supercritical Water | Can act as a catalyst, promoting a concerted reaction mechanism. | acs.org |

Analysis of Secondary Reactions and Impurity Formation

Several side reactions can occur during the Beckmann rearrangement, leading to the formation of impurities that can affect the quality of the final ε-caprolactam product.

One significant side reaction is the hydrolysis of cyclohexanone oxime back to cyclohexanone, particularly in the presence of water. researchgate.netresearchgate.net This is an equilibrium reaction that can be influenced by the reaction conditions.

Another source of impurities arises from the starting materials. For instance, methylcyclopentanones present in the initial cyclohexanone can undergo the rearrangement to form corresponding lactams, which are difficult to separate from ε-caprolactam. google.com

Neber Rearrangement and Octahydrophenazine Formation

The transformation of ketoximes, such as cyclohexanone oxime, can proceed through different rearrangement pathways. The Neber rearrangement is a notable reaction that converts a ketoxime into an α-amino ketone. wikipedia.orgnumberanalytics.com

Neber Rearrangement:

The Neber rearrangement is a base-catalyzed reaction that proceeds through the formation of an azirine intermediate. wikipedia.org The general mechanism involves the following steps:

O-Sulfonation: The oxime is first converted to a better leaving group, typically an O-sulfonate like a tosylate, by reacting it with a sulfonyl chloride (e.g., tosyl chloride). wikipedia.orgnumberanalytics.com

Carbanion Formation: A strong base abstracts an α-proton (a proton on the carbon adjacent to the C=N bond) to form a carbanion. wikipedia.org

Azirine Formation: The carbanion then displaces the sulfonate group in an intramolecular nucleophilic substitution to form a three-membered ring intermediate called an azirine. wikipedia.org

Hydrolysis: Subsequent hydrolysis of the azirine ring opens it up to yield the final product, an α-amino ketone. wikipedia.org

In the context of cyclohexanone oxime, this rearrangement would lead to the formation of 2-aminocyclohexanone (B1594113). The Beckmann rearrangement can sometimes be a competing side reaction. wikipedia.org

Octahydrophenazine Formation:

Octahydrophenazine (OHP) is a dimeric impurity that can be formed during reactions involving cyclohexanone derivatives. While extensively studied as a by-product in the Beckmann rearrangement of cyclohexanone oxime, its formation mechanism provides insight into the reactivity of cyclohexanone-related intermediates. rsc.orgrsc.org

Studies have proposed that OHP formation can arise from the self-condensation of 2-hydroxycyclohexanone in the presence of an ammonia (B1221849) source. nih.gov A proposed pathway involves the following key steps:

Formation of 2-aminocyclohexanone, a product of the Neber rearrangement.

A molecule of 2-aminocyclohexanone condenses with another molecule (potentially 2-hydroxycyclohexanone or another molecule of 2-aminocyclohexanone) to form a Schiff base intermediate. nih.gov

Further condensation and cyclization reactions lead to the stable tricyclic structure of octahydrophenazine. nih.gov

Research using model systems of 2-hydroxycyclohexanone and ammonium (B1175870) acetate (B1210297) has identified an intermediate that is a condensation product between a molecule of 2-hydroxycyclohexanone and 2-aminocyclohexanone, supporting the Schiff base formation mechanism. nih.gov The solvent has been shown to play a role, with a higher proportion of the intermediate being observed in solvent systems with lower ethanol (B145695) content. nih.gov

Table 1: Proposed Intermediates in Octahydrophenazine Formation

| Intermediate | Precursors | Key Transformation |

|---|---|---|

| 2-Aminocyclohexanone | Cyclohexanone Oxime | Neber Rearrangement |

| Schiff Base | 2-Aminocyclohexanone, 2-Hydroxycyclohexanone | Condensation |

| Dimeric Intermediates | Schiff Base | Cyclization/Condensation |

Other Chemical Reactions and Derivatizations

Cyclohexanone oxime hydrochloride and its free oxime form undergo several other important chemical reactions and derivatizations.

Beckmann Rearrangement:

The most significant industrial reaction of cyclohexanone oxime is the Beckmann rearrangement, which is used to produce ε-caprolactam, the monomer for Nylon 6. wikipedia.org This reaction is typically catalyzed by strong acids like sulfuric acid or solid acids. wikipedia.orgmasterorganicchemistry.com The rearrangement involves the migration of the alkyl group anti-periplanar to the hydroxyl group on the oxime nitrogen, leading to a nitrilium ion intermediate, which is then hydrolyzed to form the lactam.

Table 2: Comparison of Rearrangement Products from Cyclohexanone Oxime

| Reaction | Product | Catalyst/Reagent | Key Intermediate |

|---|---|---|---|

| Neber Rearrangement | 2-Aminocyclohexanone | Base, Sulfonyl Chloride | Azirine |

| Beckmann Rearrangement | ε-Caprolactam | Acid (e.g., H₂SO₄) | Nitrilium Ion |

Reduction:

Cyclohexanone oxime can be reduced to form cyclohexylamine. A common reducing agent used for this transformation is sodium amalgam. wikipedia.org This reaction involves the reduction of the C=N double bond and the N-O bond of the oxime functional group.

Hydrolysis:

The formation of the oxime is a reversible process. Under acidic conditions, such as with acetic acid, cyclohexanone oxime can be hydrolyzed back to cyclohexanone and hydroxylamine (B1172632). wikipedia.org

Derivatization Reactions:

The core structure of cyclohexanone oxime can be modified to synthesize various derivatives. For instance, starting from cyclohexanone, a Mannich reaction with diethylamino hydrochloride and paraformaldehyde can produce 2-(N,N-diethylaminomethyl)cyclohexanone. This aminoketone can then be converted to its corresponding oxime using hydroxylamine hydrochloride. sid.ir This substituted oxime can subsequently undergo rearrangement reactions to yield substituted lactams. sid.ir

Table 3: Summary of Other Reactions of Cyclohexanone Oxime

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Beckmann Rearrangement | Sulfuric Acid | ε-Caprolactam |

| Reduction | Sodium Amalgam | Cyclohexylamine |

| Hydrolysis | Acetic Acid, Water | Cyclohexanone |

Catalysis in the Synthesis and Transformation of Cyclohexanone Oxime Hydrochloride

Heterogeneous Catalysis for the Beckmann Rearrangement

The shift towards heterogeneous catalysis in the Beckmann rearrangement is driven by the inherent advantages of solid catalysts, including ease of separation from the reaction products, potential for regeneration and reuse, reduced reactor corrosion, and minimization of waste streams. The primary goal is to design solid acids that can efficiently catalyze the rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam with high selectivity, thereby providing a greener alternative to the conventional homogeneous processes. researchgate.net

The performance of a solid acid catalyst in the Beckmann rearrangement is intricately linked to its structural and acidic properties. Researchers have explored a diverse range of materials, tailoring their composition and morphology to optimize catalytic activity and selectivity.

Mesoporous molecular sieves, particularly the M41S family of materials, have emerged as promising catalysts due to their exceptionally high surface areas, uniform pore structures, and the versatility with which their composition can be modified. researchgate.netrsc.orgwikipedia.org

Zr-MCM-41 : The incorporation of zirconium into the MCM-41 framework has been a subject of interest for creating acidic catalysts. nih.gov

Al-MCM-41 : Aluminum-containing MCM-41 (Al-MCM-41) has been extensively studied for the Beckmann rearrangement. The substitution of silicon with aluminum in the framework generates acid sites that are crucial for the catalytic activity. researchgate.net The catalytic performance of Al-MCM-41 is highly dependent on the Si/Al ratio, which influences the density and strength of these acid sites. nih.gov Studies have shown that Al-MCM-41, synthesized with varying Si/Al ratios, can effectively catalyze the liquid-phase Beckmann rearrangement of cyclohexanone oxime, with benzonitrile being a suitable solvent. researchgate.net The acid sites generated by the incorporation of aluminum significantly enhance both the activity and selectivity towards ε-caprolactam compared to the purely siliceous MCM-41. researchgate.net

Si-MCM-41 : Pure silica MCM-41, while possessing a high surface area, lacks the intrinsic acidity required to catalyze the Beckmann rearrangement effectively. wikipedia.org However, its surface contains silanol groups that can be functionalized to introduce acidity, making it a valuable support material for various catalysts. researchgate.net

Dispersing metal oxides on high-surface-area supports like silica is another effective strategy for developing solid acid catalysts.

Silica-Supported Tantalum Oxide : Tantalum-based catalysts have demonstrated high activity in the vapor-phase Beckmann rearrangement. For instance, tantalum-ilerite (a type of layered silicate) has shown excellent catalytic performance, achieving high conversion of cyclohexanone oxime and high selectivity to ε-caprolactam at 350°C. researchgate.net This high activity is attributed to the presence of a large number of hydroxyl groups with relatively weak acidity. researchgate.net

Zirconia-Silica Composites : The combination of zirconia and silica can create solid acid catalysts with enhanced acidic properties.

The introduction of sulfate groups onto metal oxides can dramatically increase their acidity, leading to the formation of superacidic sites. ntu.edu.tw

Sulfated Zr-MCM-41 : Sulfated zirconia (SZ) supported on MCM-41 has been synthesized and characterized. ntu.edu.tw The sulfonation of Zr-MCM-41 can be achieved by treating the material with sulfuric acid. d-nb.info This process attaches sulfonate groups to the walls of the Zr-MCM-41, enhancing its acidity. d-nb.info These materials have shown catalytic activity in various acid-catalyzed reactions. nih.govnih.gov

Understanding the correlation between the physical and chemical properties of a catalyst and its performance is crucial for the rational design of more efficient catalysts. researchgate.netaiche.org

The acidity of the catalyst, including the type (Brønsted vs. Lewis), strength, and density of acid sites, is a critical determinant of its activity and selectivity in the Beckmann rearrangement.

The reaction is acid-catalyzed, and the mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group anti to the leaving group. organic-chemistry.orgrsc.orgiaea.org The strength of the acid sites plays a pivotal role; strong acid sites are generally more favorable for the reaction. For example, in the vapor-phase Beckmann rearrangement over WO3/SiO2 gel catalysts, it was found that strong acid sites were more conducive to the reaction than weak acid sites.

The modification of catalysts can alter their acidic properties and, consequently, their catalytic performance. For instance, phosphorus modification of Al-MCM-41 has been shown to increase the number and strength of weak acid sites while decreasing the number of intermediate acid sites, which in turn affects the catalyst's performance in the vapor-phase Beckmann rearrangement. researchgate.net

Below is a data table summarizing the catalytic performance of selected heterogeneous catalysts in the Beckmann rearrangement of cyclohexanone oxime.

| Catalyst | Reaction Phase | Temperature (°C) | Conversion (%) | Selectivity to ε-caprolactam (%) | Reference |

| Ta-ilerite | Vapor | 350 | 98.9 | 96.7 | researchgate.net |

| Al-MCM-41 | Liquid | Not Specified | High | High | researchgate.net |

| P modified Al-MCM-41 | Vapor | Not Specified | Varies with P content | Varies with P content | researchgate.net |

Table 1: Performance of Selected Heterogeneous Catalysts in the Beckmann Rearrangement. This table illustrates the catalytic activity of different solid acids, highlighting the influence of catalyst composition and reaction conditions on the conversion of cyclohexanone oxime and selectivity to ε-caprolactam.

Structure-Activity Relationships in Heterogeneous Catalysts

Influence of Pore Structure and Surface Area

The efficiency of heterogeneous catalysts in the transformation of cyclohexanone oxime is profoundly influenced by their physical properties, specifically pore structure and surface area. These characteristics dictate the accessibility of active sites to reactant molecules and the diffusion of products, thereby impacting conversion rates, selectivity, and catalyst lifespan.

In the context of the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, zeolites and other porous materials have been extensively studied. The pore dimensions of these catalysts play a critical role in determining product selectivity. For instance, studies on MFI-type zeolites have shown that their micropore structure is crucial for achieving high selectivity to ε-caprolactam. The reaction is believed to occur primarily on the external surface of the catalyst crystallites, with a larger external surface area correlating with higher cyclohexanone oxime conversion .

The introduction of mesoporosity into microporous materials has been shown to be a successful strategy to enhance catalytic performance. Mesoporous silicalite-1 zeolites, for example, exhibit higher conversion of cyclohexanone oxime and greater selectivity to ε-caprolactam compared to their conventional microporous counterparts. This is attributed to the improved diffusion of reactants and products within the hierarchical pore structure, which mitigates deactivation caused by pore blockage.

Large-pore aluminophosphates, such as STA-1, have also been investigated as catalysts for this rearrangement. The calcined form of AlPO STA-1 possesses a significant micropore volume of 0.36 cm³/g, which contributes to its catalytic activity nih.gov. The three-dimensional pore structure of such materials is considered more suitable than the unidirectional pores of catalysts like SAPO-11, which can suffer from diffusional limitations.

The following table summarizes the influence of pore characteristics on the catalytic performance in the Beckmann rearrangement of cyclohexanone oxime.

| Catalyst | Pore Characteristics | Effect on Catalytic Performance |

|---|---|---|

| MFI Zeolites (e.g., ZSM-5) | Microporous with significant external surface area | High conversion of cyclohexanone oxime, with the reaction occurring predominantly on the external surface. |

| Mesoporous Silicalite-1 | Hierarchical micro- and mesoporous structure | Enhanced conversion and selectivity to ε-caprolactam compared to conventional silicalite-1 due to improved diffusion. |

| AlPO STA-1 | Large micropore volume (0.36 cm³/g) nih.gov | Effective for the Beckmann rearrangement, with high selectivity attributed to its weak acidity and porous nature. nih.gov |

| SAPO-11 | Unidirectional 10-ring pores | Applicability is restricted by diffusional limitations of reactants and products. |

| SAPO-37 | 3D large-pore structure | More suitable than SAPO-11; introduction of mesoporosity extends catalytic lifetime. |

Catalyst Deactivation Mechanisms and Regeneration Strategies

Catalyst deactivation is a critical issue in the industrial transformation of cyclohexanone oxime, impacting process efficiency and economics. The primary mechanisms of deactivation for solid acid catalysts in the Beckmann rearrangement are coke formation and the neutralization of active sites.

Deactivation Mechanisms:

Coke Deposition: At the high temperatures often employed in the vapor-phase Beckmann rearrangement, side reactions can lead to the formation of carbonaceous deposits, or "coke," on the catalyst surface and within its pores. This physically blocks access to active sites and can lead to a rapid decline in catalytic activity. The rate of deactivation due to coking has been found to be strongly dependent on the acid strength of the catalyst researchgate.net. Catalysts with stronger acid sites tend to deactivate more quickly.

Neutralization of Acid Sites: In liquid-phase reactions using supported acid catalysts like H₂SO₄/SiO₂, a fast deactivation process is often observed. This is attributed to the hydrolysis of the oxime, which leads to the neutralization of the acid phase on the catalyst surface researchgate.net.

Loss of Active Sites: For some catalysts, such as titanosilicates used in the ammoximation of cyclohexanone to produce cyclohexanone oxime, deactivation can also occur through the partial loss of active metal sites researchgate.net.

Regeneration Strategies:

The regeneration of deactivated catalysts is crucial for the economic viability of the process. The most common method for catalysts deactivated by coke deposition is calcination . This involves burning off the carbonaceous deposits in a stream of air or an inert gas at elevated temperatures. For instance, deactivated Ti-MOR catalysts used in cyclohexanone ammoximation can be effectively regenerated by calcination in air at 823 K. While the regenerated catalyst may not fully recover its initial activity (around 80% in the case of Ti-MOR), it can still provide high product selectivity researchgate.net.

The following table provides a summary of deactivation mechanisms and corresponding regeneration strategies.

| Catalyst Type | Primary Deactivation Mechanism | Regeneration Strategy | Notes |

|---|---|---|---|

| Zeolites (e.g., MFI-type) | Coke deposition, pore blocking | Calcination in air at elevated temperatures | Deactivation rate is highly dependent on the acid strength of the zeolite. researchgate.net |

| Supported Acids (e.g., H₂SO₄/SiO₂) | Neutralization of acid sites by oxime hydrolysis | Re-impregnation with the acid may be necessary. | Observed in liquid-phase reactions. researchgate.net |

| Titanosilicates (e.g., Ti-MOR) | Coke deposition and partial loss of active Ti sites | Calcination in air (e.g., at 823 K) | Regenerated catalyst can still exhibit high selectivity. researchgate.net |

Homogeneous and Organocatalytic Systems for Related Reactions

While heterogeneous catalysts offer advantages in terms of separation and reuse, homogeneous and organocatalytic systems have also been extensively studied for the transformation of cyclohexanone oxime, particularly the Beckmann rearrangement. These systems often operate under milder conditions and can offer high selectivity.

Trifluoroacetic acid (TFA) has been identified as a highly effective organocatalyst for the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam in aprotic solvents semanticscholar.org. High conversions (100%) and selectivities (>99%) have been achieved using acetonitrile as an additive. The reaction mechanism in the presence of TFA is thought to involve the formation of a more reactive intermediate, which facilitates the rearrangement. The reaction rate is influenced by the concentration of both TFA and any solvent additives.

The use of organic promoters, such as acetic and trifluoroacetic anhydrides, has also been investigated in conjunction with heterogeneous acid catalysts semanticscholar.org. Trifluoroacetic anhydride, in particular, has been shown to facilitate the rearrangement even in the absence of a solid acid catalyst.

A combination of cobalt salts and Lewis acids has also been shown to be an effective catalytic system for the Beckmann rearrangement of cyclohexanone oxime under mild conditions. For example, the combination of cobalt perchlorate and samarium trifluoromethanesulfonate in acetonitrile at 80°C resulted in an 80.6% yield of ε-caprolactam.

The table below compares the performance of different homogeneous and organocatalytic systems for the Beckmann rearrangement of cyclohexanone oxime.

| Catalytic System | Solvent/Additive | Key Findings |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Acetonitrile | Achieved 100% conversion and >99% selectivity to ε-caprolactam. |

| Trifluoroacetic Anhydride | Various aprotic solvents | Can promote the rearrangement even without a solid acid catalyst. semanticscholar.org |

| Cobalt Perchlorate / Samarium Trifluoromethanesulfonate | Acetonitrile | Yielded 80.6% ε-caprolactam at 80°C. |

| H₂SO₄/SiO₂ with Organic Promoters | Aprotic solvents | Acetic and trifluoroacetic anhydrides enhance the reaction. semanticscholar.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Cyclohexanone (B45756), oxime, hydrochloride in solution. High-resolution ¹H and ¹³C NMR provide unambiguous data on the molecular framework and the electronic environment of each nucleus.

The proton and carbon NMR spectra of Cyclohexanone, oxime, hydrochloride provide definitive evidence for its structure. The protonation of the oxime nitrogen atom results in characteristic downfield shifts for nearby protons and carbons compared to the free oxime.

In one study, the ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The spectrum showed a broad signal at 10.79 ppm, corresponding to the two protons on the protonated nitrogen and the hydroxyl group (N⁺-H and O-H) rsc.org. The methylene protons of the cyclohexyl ring appeared as multiplets in the upfield region. Specifically, the protons adjacent to the C=N⁺ bond were observed at 2.45–2.36 ppm and 2.23–2.15 ppm, while the remaining six protons of the ring appeared as a multiplet between 1.63 and 1.48 ppm rsc.org.

The corresponding ¹³C NMR spectrum confirmed the presence of the six distinct carbon environments in the molecule. The carbon atom of the oxime functional group (C=N⁺) is significantly deshielded and resonates at 159.8 ppm rsc.org. The carbons of the cyclohexyl ring appear at 31.2, 26.5, 25.2 (representing two carbons), and 24.2 ppm rsc.org. This data is crucial for confirming the identity and purity of the compound when it is an intermediate or final product in a reaction.

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) in ppm | Number of Protons | Multiplicity | Assignment |

|---|---|---|---|

| 10.79 | 2H | broad signal | N⁺-H, O-H |

| 2.45–2.36 | 2H | multiplet | -CH₂- (adjacent to C=N⁺) |

| 2.23–2.15 | 2H | multiplet | -CH₂- (adjacent to C=N⁺) |

| 1.63–1.48 | 6H | multiplet | -(CH₂)₃- |

Solvent: DMSO-d₆, Frequency: 300 MHz rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 159.8 | C=N⁺ |

| 31.2 | -CH₂- |

| 26.5 | -CH₂- |

| 25.2 | 2 x -CH₂- |

| 24.2 | -CH₂- |

Solvent: DMSO-d₆, Frequency: 75 MHz rsc.org

While solid-state NMR is a powerful technique for investigating interactions between substrates and solid catalysts, specific studies detailing the solid-state NMR characterization of this compound interacting with catalysts were not found in the surveyed literature. Such studies would be valuable for understanding reaction mechanisms on solid acid catalysts, for instance, in the Beckmann rearrangement.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides detailed information about the functional groups and bonding arrangements within a molecule.

The infrared spectrum of this compound shows characteristic bands that confirm its structure, particularly the protonation at the nitrogen atom. A study of the compound as a nujol mull and as a potassium bromide (KBr) disc provides key assignments. The C=N stretching vibration is observed at 1696 cm⁻¹ in the nujol mull and shifts to 1700 cm⁻¹ in the KBr disc. A significant feature is a broad band centered near 2645 cm⁻¹ (in the mull) and 2640 cm⁻¹ (in the KBr disc), which is assigned to the N⁺-H stretching vibration, providing strong evidence for nitrogen protonation. Furthermore, a band at 1435 cm⁻¹ in the free cyclohexanone oxime is observed to shift down to 1430 cm⁻¹ in the hydrochloride, a shift consistent with the presence of a positive charge on the ring substituent.

Detailed Raman spectroscopic data specifically for this compound were not available in the reviewed literature.

Table 3: Key Infrared (IR) Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Sample Form |

|---|---|---|

| ~2640 | N⁺-H stretch (broad) | KBr Disc |

| ~2645 | N⁺-H stretch (broad) | Nujol Mull |

| 1700 | C=N stretch | KBr Disc |

| 1696 | C=N stretch | Nujol Mull |

The application of in-situ vibrational spectroscopy for monitoring the formation or consumption of this compound in real-time was not detailed in the available research. This technique could, however, be theoretically applied by tracking the appearance or disappearance of the characteristic N⁺-H and C=N stretching bands in the IR spectrum during a reaction, such as the photonitrosation of cyclohexane (B81311) with nitrosyl chloride in the presence of HCl.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound were not identified in the surveyed scientific literature. The UV-Vis spectrum of the parent compound, cyclohexanone oxime, is known, but the protonation in the hydrochloride salt would be expected to cause a shift in the absorption maximum.

Real-time Monitoring of Reagent Concentrations (e.g., NOCl) in Flow Systems

The synthesis of cyclohexanone oxime hydrochloride, particularly through the photonitrosation of cyclohexane, involves the use of hazardous and unstable reagents like nitrosyl chloride (NOCl). researchgate.netrsc.org Continuous flow chemistry offers a safer and more efficient alternative to batch processing by generating and consuming such reagents in situ. researchgate.net A critical component of these advanced manufacturing platforms is the integration of Process Analytical Technology (PAT) for real-time monitoring and control. rsc.org

In-line UV/Vis spectroscopy has been successfully implemented for the continuous quantification of NOCl in flow systems. researchgate.net In a typical setup, a continuous flow protocol is established for the generation of NOCl from aqueous sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl). The generated NOCl is then extracted into an organic phase and passed through a flow cell connected to a UV/Vis spectrometer. researchgate.net This allows for the continuous monitoring of the NOCl concentration before it enters the photochemical reactor. researchgate.netrsc.org This real-time data is crucial for maintaining stoichiometric control, optimizing reaction conditions, and ensuring consistent product quality and yield. The UV/Vis spectrum of NOCl exhibits characteristic absorption peaks that can be used for quantification. researchgate.net

Table 1: In-line UV/Vis Monitoring of Nitrosyl Chloride (NOCl)

| Parameter | Description | Significance |

|---|---|---|

| Analytical Technique | Flow UV/Vis Analysis | Enables non-destructive, in-line measurement of reagent concentration. researchgate.net |

| Analyte | Nitrosyl Chloride (NOCl) | Key reagent in the photonitrosation of cyclohexane to form cyclohexanone oxime. researchgate.net |

| Instrumentation | Optical fiber-based UV/Vis spectrometer with a flow cell | Allows for integration into a continuous flow reactor setup. researchgate.net |

| Measurement Principle | Absorbance measurement at characteristic wavelengths | Concentration is determined based on Beer-Lambert law using reference spectra. researchgate.net |

| Application | Real-time quantification of NOCl concentration | Ensures precise control over the reaction stoichiometry, leading to improved yield and safety. rsc.org |

Chromatographic and Mass Spectrometric Techniques

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity and Yield Determination

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for assessing the purity and calculating the yield of cyclohexanone oxime and its hydrochloride salt. rsc.orgcmes.org This method is valued for its high resolution, sensitivity to organic compounds, and quantitative accuracy.

In a typical GC-FID analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. For the analysis of cyclohexanone oxime, a mid-polarity column, such as a Kromat KB-624, is often employed to achieve effective separation from starting materials, solvents, and by-products. cmes.org The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of substance being eluted.

This technique has been utilized to confirm the purity of synthesized cyclohexanone oxime hydrochloride, with studies reporting purities as high as 95-99%. rsc.orgnih.gov For quantitative analysis to determine reaction yield, an internal standard method is commonly applied. cmes.org A known amount of a stable compound not present in the sample matrix, such as cyclopentanone oxime, is added to the sample before injection. By comparing the peak area of the analyte to that of the internal standard, precise quantification can be achieved, overcoming potential variations in injection volume. cmes.org

Table 2: Typical GC-FID Parameters for Cyclohexanone Oxime Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Kromat KB-624 (30 m x 0.32 mm, 1.8 µm) | cmes.org |

| Carrier Gas Flow Rate | 2.0 mL/min | cmes.org |

| Split Ratio | 100:1 | cmes.org |

| Detector | Flame Ionization Detector (FID) | rsc.orgscielo.br |

| Quantification Method | Internal Standard (e.g., Cyclopentanone oxime) | cmes.org |

High-Performance Liquid Chromatography (HPLC) for Quantitative Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of impurities in cyclohexanone oxime hydrochloride. It is particularly useful for non-volatile or thermally labile impurities that are not suitable for GC analysis. The technique separates components in a liquid mobile phase using a stationary phase packed into a column.

An effective HPLC method for cyclohexanone oxime involves using a UV-visible detector, as the oxime functional group exhibits UV absorbance. google.com A common wavelength for detection is 210 nm. google.com The separation is typically achieved using a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile and water. researchgate.net

This method has been successfully applied to measure the content of cyclohexanone oxime in complex reaction mixtures, such as the Beckmann rearrangement liquid, demonstrating high precision with standard deviations of less than 1.0%. google.com Furthermore, HPLC is instrumental in identifying and quantifying specific process-related impurities. For instance, in the production of caprolactam from cyclohexanone oxime, HPLC has been used to quantify impurities like octahydrophenazine, which can affect the quality of the final product. researchgate.net The method's sensitivity allows for the detection and quantification of trace-level impurities, ensuring the final product meets stringent quality standards.

Table 3: HPLC Conditions for Impurity Analysis

| Parameter | Condition | Application |

|---|---|---|

| Column | C18 (e.g., 4.6 mm × 250 mm × 5 µm) | Analysis of octahydrophenazine impurity. researchgate.net |

| Mobile Phase | Acetonitrile and water (e.g., 30:70 v/v) | Isocratic elution for impurity separation. researchgate.net |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. researchgate.net |

| Detector | UV-Visible Detector | Detection at 210 nm for cyclohexanone oxime google.com or 290 nm for specific impurities. researchgate.net |

| Column Temperature | 25 °C | Controlled temperature for reproducible retention times. google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable hyphenated technique for the definitive identification of volatile and semi-volatile impurities in cyclohexanone oxime hydrochloride. rsc.orgscioninstruments.com It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

As components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum serves as a chemical "fingerprint." thermofisher.com

The identification of unknown impurities is greatly facilitated by comparing their experimental mass spectra with extensive, curated spectral libraries, such as the National Institute of Standards and Technology (NIST) library. scioninstruments.com This approach has been used to identify by-products in the synthesis of cyclohexanone oxime and related processes. rsc.orgresearchgate.net For example, GC-MS was used to identify octahydrophenazine as an impurity affecting the quality of caprolactam derived from cyclohexanone oxime. researchgate.net The high sensitivity of GC-MS allows for the detection and identification of impurities even at trace levels, which is crucial for process optimization and quality control. scioninstruments.com

Table 4: Potential Impurities in Cyclohexanone Oxime Synthesis Identified by GC-MS

| Impurity | Potential Origin | Significance |

|---|---|---|

| Cyclohexanone | Unreacted starting material | Indicates incomplete oximation reaction. cmes.org |

| Nitrocyclohexane | Side reaction product | An impurity that needs to be monitored and controlled. cmes.org |

| Octahydrophenazine | Product of a side reaction (Neber rearrangement) during subsequent processing | Affects the quality of downstream products like caprolactam. researchgate.net |

Mass Spectrometry for Elucidating Reaction Pathways and Unstable Intermediates

Mass spectrometry (MS), including techniques coupled with chromatography (GC-MS, LC-MS) and high-resolution mass spectrometry (HRMS), plays a pivotal role in elucidating the complex reaction pathways and identifying transient intermediates in the synthesis of cyclohexanone oxime hydrochloride. thermofisher.comnih.gov By providing precise mass measurements, MS allows for the determination of elemental compositions and the structural characterization of reaction components. thermofisher.com

In the context of cyclohexanone oxime synthesis, MS can confirm the formation of the desired product by matching its molecular ion peak with the calculated exact mass. nih.gov More advanced applications involve monitoring the reaction mixture over time to detect the appearance and disappearance of intermediates. Soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are particularly valuable as they can ionize molecules directly from the solution phase with minimal fragmentation, preserving the molecular structure of unstable species. thermofisher.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide detailed structural information. thermofisher.com In an MS/MS experiment, a specific ion (e.g., a suspected intermediate) is selected, fragmented, and its fragment ions are analyzed. This fragmentation pattern provides clues to the molecule's structure, helping to piece together the steps of the reaction mechanism. By identifying key by-products and intermediates, chemists can gain a deeper understanding of the reaction pathways, leading to the development of more efficient and selective synthetic processes. thermofisher.comresearchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal computational method for studying the electronic structure and energetics of molecules, offering a balance between accuracy and computational cost. It has been extensively applied to cyclohexanone (B45756) oxime to model its behavior, particularly in the context of the Beckmann rearrangement.

Computational Modeling of Reaction Mechanisms and Energy Profiles

DFT calculations have been employed to map out the potential energy surfaces of reactions involving cyclohexanone oxime. The protonation of the oxime, which occurs in the presence of an acid like HCl, is the initial step. Computational studies indicate that N-protonation is energetically more favorable than O-protonation. One DFT study calculated the N-protonated cyclohexanone oximium cation to be more stable than the O-protonated form by 20.4 kcal/mol in a solvated model and 20.8 kcal/mol in vacuo acs.org.

Following protonation, several reaction pathways become accessible. DFT modeling has explored these pathways to understand the formation of both the desired product, ε-caprolactam, and side-products like cyclohexanone. One proposed mechanism for the formation of by-products involves a bimolecular reaction between a protonated cyclohexanone oxime molecule (an oximium cation) and a neutral cyclohexanone oxime molecule acs.org. DFT simulations have been used to assess the energy profile of this reaction, which leads to the formation of a capronitrilium cation, cyclohexanone, and hydroxylamine (B1172632) acs.org. The subsequent reaction of the capronitrilium ion with water to yield ε-caprolactam was also simulated, and the entire process was found to be thermodynamically favorable acs.org.

The conventional Beckmann rearrangement pathway involves a direct rearrangement of the oximium cation. This proceeds via a 1,2-proton shift to form a short-lived intermediate, which then rearranges to the capronitrilium ion before forming ε-caprolactam acs.org. By comparing the energy profiles of these different pathways, computational models can predict the most likely reaction mechanism under specific conditions.

Table 1: Calculated Relative Stability of Protonated Cyclohexanone Oxime

| Protonated Species | Model | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|

| N-protonated vs. O-protonated | Solvated (1,2-dichloroethane) | 20.4 | acs.org |

| N-protonated vs. O-protonated | in vacuo (Gas Phase) | 20.8 | acs.org |

Investigation of Transition State Structures and Energetics in Rearrangements

A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states, which represent the energy maxima along a reaction coordinate. DFT calculations are used to optimize the geometries of these fleeting structures and calculate their energies, which in turn determine the activation energy and rate of the reaction.

For the Beckmann rearrangement of cyclohexanone oxime, computational studies have identified the key transition states. In the gas-phase reaction of the protonated oxime, the rate-controlling step is the transformation of the N-protonated species to an O-protonated species (a 1,2-H shift), with a calculated activation energy of 178 kJ/mol researchgate.net. The subsequent steps, including the N-insertion and hydrolysis of the resulting carbiminium ion, have significantly lower energy barriers researchgate.net.

When the rearrangement is catalyzed by a solid acid like the H-ZSM-5 zeolite, the mechanism involves three main steps: the 1,2-H shift, the rearrangement itself, and tautomerization. DFT calculations within an ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) framework have determined the activation energies for these steps. For the H-[Al]-MFI zeolite, the calculated activation energies were 31.46, 16.15, and 18.95 kcal/mol for the first, second, and third steps, respectively researchgate.net. This detailed energetic information helps in understanding how the catalyst facilitates the reaction by lowering the energy barriers compared to the gas-phase reaction.

Table 2: Calculated Activation Energies for Beckmann Rearrangement over H-[Al]-MFI Zeolite

| Reaction Step | Activation Energy (kcal/mol) | Reference |

|---|---|---|

| 1,2 H shift | 31.46 | researchgate.net |

| Rearrangement | 16.15 | researchgate.net |

| Tautomerization | 18.95 | researchgate.net |

Prediction of Solvent Effects on Reaction Pathways

The solvent environment can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects, either explicitly by including solvent molecules in the calculation or implicitly by using a continuum solvation model.

Molecular Dynamics Simulations

While DFT calculations are excellent for studying static structures and energy profiles, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. First-principles MD, which uses forces calculated from electronic structure theory (like DFT) to propagate the motion of atoms, is a particularly powerful technique for studying reacting systems.

One such study investigated the Beckmann rearrangement of cyclohexanone oxime in supercritical water (SCW), which has been experimentally shown to accelerate the reaction without the need for traditional acid catalysts. The MD simulations revealed that the unique properties of SCW, specifically the disrupted hydrogen bond network and differences in the wetting of the hydrophilic parts of the oxime, are crucial for triggering the reaction acs.org. The simulations also highlighted that the enhanced concentration of H+ ions in SCW plays a significant role in initiating the rearrangement acs.org. This work demonstrates how MD simulations can uncover the intricate role of the solvent's dynamic structure in facilitating a chemical transformation.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental information about the electronic properties of a molecule, which governs its reactivity. Analyses such as Mulliken and Natural Population Analysis (NPA) are used to determine the distribution of atomic charges within the molecule acs.org.

In studies of cyclohexanone oxime and its reaction intermediates, these analyses have shown a greater basicity of the nitrogen atoms compared to the oxygen atoms, which is consistent with the calculated stability of the N-protonated species acs.org. Furthermore, Natural Bond Orbital (NBO) analysis has been used to understand the bonding patterns and hybridization of atoms in key intermediates like the capronitrilium ion acs.org. For the C≡N group in this ion, the carbon atom was found to have a σ-character of about 43.8% and a p-character of 56.1%, while the nitrogen atom's s-character was about 50.3% with a p-character of 49.6%, consistent with a strained sp-hybridization acs.org. These detailed electronic structure analyses provide a deeper understanding of the intrinsic properties of the molecules and ions involved in the reaction pathways.

Sustainable and Green Chemistry Principles in Cyclohexanone Oxime Hydrochloride Chemistry

Development of Environmentally Benign Synthetic Routes

A major thrust in the green chemistry of cyclohexanone (B45756) oxime synthesis has been the redesign of traditional synthetic pathways to minimize their environmental footprint. This involves tackling the atom economy of the reactions and selecting reagents and solvents that are inherently less hazardous.

The conventional route to cyclohexanone oxime involves the reaction of cyclohexanone with a hydroxylamine (B1172632) salt, typically hydroxylamine sulfate. lookchem.com This process, while effective, is plagued by the co-production of substantial amounts of ammonium (B1175870) sulfate. nexanteca.comvalcogroup-valves.com For every mole of hydroxylamine sulfate used, at least two moles of ammonia (B1221849) are required for neutralization, leading to the formation of a significant waste stream. lookchem.com This byproduct has low economic value and its disposal presents environmental challenges, making its reduction a primary goal for sustainable production. nexanteca.comchemcess.com

A landmark development in eliminating this waste stream is the ammoximation process. This route involves the direct, one-step reaction of cyclohexanone with ammonia and hydrogen peroxide over a catalyst, producing only water as the main byproduct. livescience.io The titanosilicate catalyst, TS-1, is highly effective for this transformation. livescience.ioucm.es

Key Ammoximation Process:

Reactants: Cyclohexanone, Ammonia (NH₃), Hydrogen Peroxide (H₂O₂)

Catalyst: Titanosilicate (TS-1)

Main Byproduct: Water (H₂O)

Advantage: Eliminates the formation of ammonium sulfate, leading to a much cleaner process. livescience.ioacs.org

The Research Institute of Petroleum Processing (RIPP-SINOPEC) developed an innovative version of this technology called "Continuous ammoximation of cyclohexanone in single-reactor" (CACS). This process not only avoids ammonium sulfate waste but also simplifies the production flow, reduces plant investment by 70%, and increases the utilization of ammonia from 60% to over 90%. livescience.io

Another approach that mitigates salt byproduct formation is the DSM Hydroxylamine-Phosphate-Oxime (HPO) process. This method utilizes a phosphate buffer solution during the oximation step, which is recycled back to the hydroxylamine production stage, thereby preventing the formation of salt waste. lookchem.com

| Process | Key Reagents | Primary Byproduct | Reference |

|---|---|---|---|

| Conventional (Raschig) Process | Cyclohexanone, Hydroxylamine Sulfate, Ammonia | Ammonium Sulfate ((NH₄)₂SO₄) | lookchem.comchemcess.com |

| Ammoximation (e.g., EniChem, CACS) | Cyclohexanone, Ammonia, Hydrogen Peroxide | Water (H₂O) | livescience.ioucm.es |

| DSM HPO Process | Cyclohexanone, Hydroxylamine (in phosphate buffer) | Recycled Phosphate Buffer (minimal waste) | lookchem.com |

The choice of reagents and solvents is fundamental to the green credentials of a chemical process. The ammoximation route exemplifies this principle by using hydrogen peroxide as a "clean" oxidant, whose only byproduct is water. livescience.io This contrasts sharply with older methods for hydroxylamine synthesis that involved the oxidation of ammonia and subsequent reduction, which could generate environmentally harmful NOx and SOx emissions. livescience.io

More recent research has focused on electrochemical methods that operate under ambient conditions, further enhancing the sustainability profile. acs.orgnih.gov These electro-synthetic strategies can utilize renewable electricity to drive the reaction, avoiding the harsh conditions (high temperatures and pressures) of traditional methods. acs.orgnih.gov

One novel electrochemical approach uses aqueous nitrate (B79036) (NO₃⁻), a common water pollutant, as the nitrogen source. nih.govnih.gov On a specially designed catalyst, nitrate is electrochemically reduced to a hydroxylamine intermediate, which then reacts in situ with cyclohexanone to form the oxime. acs.org

Electrochemical Synthesis from Nitrate:

Nitrogen Source: Aqueous Nitrate (NO₃⁻)

Catalyst: Zn-Cu alloys (e.g., Zn₉₃Cu₇)

Conditions: Ambient temperature and pressure

Performance: A 97% yield and 27% Faradaic efficiency for cyclohexanone oxime have been achieved at a current density of 100 mA/cm². nih.govnih.gov

Another innovative strategy integrates plasma and electrocatalysis, using air as the initial nitrogen source. nih.govresearchgate.net In this process, plasma is used to convert atmospheric nitrogen into NOx, which is then co-electrolyzed with cyclohexanone to produce the oxime. This method achieved a high Faradaic efficiency of 51.4% over a Cu/TiO₂ catalyst. nih.gov

| Method | Nitrogen Source | Oxidant/Reductant | Key Advantage | Reference |

|---|---|---|---|---|

| Ammoximation | Ammonia (NH₃) | Hydrogen Peroxide (H₂O₂) | Water is the only byproduct. | livescience.io |

| Electrosynthesis | Nitrate (NO₃⁻) | Electrons (from electricity) | Uses a pollutant as a resource; ambient conditions. | nih.govnih.gov |

| Plasma-Electrocatalysis | Air (N₂) | Plasma and Electrons | Utilizes abundant air as the nitrogen source. | nih.gov |

| Photochemical Nitrosation | Nitrosyl Chloride (NOCl) | UV Light | Direct conversion from cyclohexane (B81311). | durham.ac.uk |

Process Intensification through Continuous Flow Chemistry

Process intensification aims to develop smaller, more efficient, and safer production technologies. Continuous flow chemistry is a key enabling technology in this field, offering significant advantages over traditional batch processing, including improved heat and mass transfer, better process control, and enhanced safety.

The industrial-scale CACS technology for ammoximation is a prime example of process intensification, where the reaction is carried out continuously in a single slurry-bed reactor. livescience.io This integration simplifies the process and reduces the physical footprint of the plant.

In the realm of electrosynthesis, continuous-flow systems have been designed to improve efficiency and scalability. One design utilizes a proton-exchange membrane (PEM) flow cell which, under industrially relevant conditions (50 mA cm⁻²), achieved a cyclohexanone oxime production rate of 54.0 g h⁻¹ gcat⁻¹ with a yield over 90%. researchgate.net Another advanced setup employs electrode-integrated Pickering emulsions in a continuous-flow system, creating a structured oil-water interface that provides a confined reaction environment for efficient oxime formation. researchgate.net

Photochemical routes have also benefited from flow chemistry. The photonitrosation of cyclohexane, which forms the oxime directly from the alkane, can be performed in a flow reactor. durham.ac.uk This approach significantly reduces reaction times compared to batch methods and improves safety and scalability. durham.ac.uk

Utilization of Renewable Energy Sources and Catalysis for Energy Efficiency

Reducing energy consumption is a cornerstone of green chemistry. The development of highly active and selective catalysts allows reactions to proceed under milder conditions, thereby lowering energy input. The TS-1 catalyst in the ammoximation process is a key example, enabling the reaction to occur efficiently without the need for extreme temperatures or pressures. livescience.io

Electrochemical synthesis offers a direct pathway to incorporate renewable energy into chemical manufacturing. By using electricity generated from sources like solar or wind, the carbon footprint of cyclohexanone oxime production can be drastically reduced. nih.gov These electrocatalytic processes operate at ambient temperature and pressure, representing a significant energy saving compared to traditional thermal processes. dicp.ac.cn The performance of these systems is highly dependent on the electrocatalyst used. Research has demonstrated the effectiveness of various materials:

Zn-Cu Alloys: These catalysts have shown high yields (97%) for oxime production from nitrate reduction. nih.govresearchgate.net

Cu/TiO₂: This catalyst achieved a 51.4% Faradaic efficiency in a system using air as the nitrogen source. nih.gov

Carbon Catalysts: A simple carbon catalyst has been used for the direct electrosynthesis of the oxime from nitric oxide (NO) and cyclohexanone at room temperature, achieving a Faradaic efficiency of 44.8%. dicp.ac.cn

These catalytic and electrochemical advancements are paving the way for a more energy-efficient and sustainable future for the production of cyclohexanone oxime and its derivatives.

Q & A

Q. What are the primary synthetic routes for cyclohexanone oxime hydrochloride in academic research?

Cyclohexanone oxime hydrochloride is synthesized via:

- Catalytic hydrogenation of nitrobenzene : A one-pot cascade reaction using Pd/Au nanoparticles on carbon under hydrogen (60°C) achieves 97% yield. This involves nitrobenzene reduction to aniline, coupling with cyclohexanamine, and imine hydrolysis to form the oxime .

- Photochemical nitrosation : Nitrosyl chloride (NOCl) reacts with cyclohexane under UV light (395 nm) in a continuous flow reactor. Optimal conditions (−10°C, 2.5 min residence time) yield 30–50% cyclohexanone oxime hydrochloride after evaporation of volatiles .

Q. Which spectroscopic techniques confirm the structure and purity of cyclohexanone oxime derivatives?

- Vibrational spectroscopy : FT-IR and FT-Raman spectra (400–4000 cm⁻¹) identify functional groups like N–O and C=N. Experimental data are validated via DFT calculations (B3LYP/B3PW91 methods with 6-311++G(d,p) basis sets) .

- NMR and UV-Vis : ¹H/¹³C NMR resolves proton environments, while UV spectra correlate with π→π* and n→π* transitions in the oxime moiety .

Q. How do reaction conditions influence product distribution in nitrosyl chloride-mediated synthesis?

- Gas flow rate : Slow NOCl flow or deep reactor setups favor cyclohexanone oxime hydrochloride (III), while rapid flow promotes nitrosocyclohexane dimer (II) formation. Post-reaction isomerization of II to III is solvent-dependent (e.g., faster in polar media) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra be resolved?

- Hybrid computational workflows : Combine HF and DFT methods (e.g., B3LYP) with scaling factors to align calculated frequencies with experimental FT-IR/Raman data. For example, discrepancies in N–O stretching modes (observed: 930 cm⁻¹ vs. calculated: 945 cm⁻¹) are adjusted using anharmonic corrections .

Q. What strategies optimize selectivity in Pd/Au-catalyzed nitrobenzene hydrogenation?

-

Catalyst design : Bimetallic Pd/Au on carbon enhances hydrogenation-ammoximation synergy. Au promotes hydroxylamine generation, while Pd facilitates nitrobenzene reduction.

-

Reaction parameters :

Parameter Optimal Value Effect on Selectivity Temperature 60°C Minimizes over-hydrogenation H₂ Pressure 1–3 bar Balances aniline/cyclohexanamine ratio NH₂OH·HCl molar ratio 1:1.2 Prevents imine oligomerization

Q. What in vitro/in vivo models assess cyclohexanone oxime toxicity?

- In vivo hematotoxicity : Fischer 344 rats dosed orally (10–300 mg/kg, 5×/week for 2 weeks) show dose-dependent methemoglobinemia due to NO release from metabolic activation .

- In vitro screens : Liver microsomal GSH-trapping assays identify reactive intermediates (e.g., nitroso derivatives) linked to allergic contact dermatitis .

Q. How do photochemical parameters affect NOCl-based synthesis efficiency?

Q. What support materials enhance catalytic stability in cyclohexanone ammoximation?

- TS-1 zeolite : Acidic sites promote NH₃/H₂O₂ activation, achieving 90% oxime yield under mild conditions (70°C, 4 h) .

- Carbon supports : High surface area (≥800 m²/g) improves Pd/Au dispersion and recyclability (>5 cycles without activity loss) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.